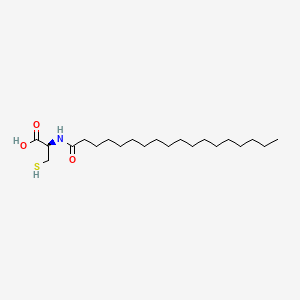

N-Stearoyl-L-cysteine

Vue d'ensemble

Description

N-Stearoyl-L-cysteine is a compound used for the preparation of long-chained aliphatic acid amides as nerve protective agents . It also serves as a cysteine acyl hair dye stabilizer .

Molecular Structure Analysis

This compound has a molecular formula of C21H41NO3S . Its molecular weight is 387.6 g/mol . The InChIKey for this compound is VJUDNRUDRQLCDX-IBGZPJMESA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.6 g/mol, a XLogP3-AA of 7.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 19 .Applications De Recherche Scientifique

Regulation of Fatty Acid and Energy Metabolism

Research has shown that stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid and energy metabolism, is nutritionally regulated. Studies involving dietary methionine restriction in rats, which impacts hepatic SCD1 expression, indicate the significance of amino acids like cysteine in obesity and metabolism. Cysteine supplementation has been observed to reverse some effects of methionine restriction, suggesting its role in regulating SCD1 and associated metabolic pathways (Elshorbagy et al., 2011).

Impacts on Human Health

The use of L-cysteine in diet, supplements, or drugs is significant for human health improvement and treating diseases. This amino acid's benefits in medicine and nutritional therapies have been increasingly recognized, especially with the rise of nutraceutical industries and personalized medicine. However, due to the lack of comprehensive clinical trials, the effectiveness of L-cysteine supplements or drugs remains a subject of ongoing research and debate (Plaza et al., 2018).

Membrane Protein Topology

Stearoyl-CoA desaturase (SCD), an integral membrane protein, plays a vital role in synthesizing monounsaturated fatty acids essential for various lipid synthesis. Studies on the topology of mouse SCD1 isoform provide insights into the structural and functional aspects of this enzyme, which is influenced by the amino acid cysteine. Understanding the topology and functional sites, such as cysteine residues, contributes to a deeper understanding of its role in cellular processes (Man et al., 2006).

Influence on Gene Expression in Hepatic Cells

L-cysteine has been found to influence the expression of genes regulated by sterol regulatory element-binding protein (SREBP) in hepatic cells. This amino acid has shown effects on mRNA concentrations of various enzymes, including stearoyl-coenzyme A desaturase (SCD)1. These findings highlight the potential of L-cysteine in modulating lipid metabolism at the genetic level (Bettzieche et al., 2008).

Biotechnological Production

L-cysteine has wide-ranging applications in medicine, food, and animal feed industries. Studies have shown that through metabolic engineering and rational design, strains of Escherichia coli can be optimized for increased L-cysteine production. These advancements in biotechnological production are crucial for meeting the growing industrial demand for L-cysteine (Liu et al., 2018).

Mécanisme D'action

Target of Action

N-Stearoyl-L-cysteine is a carboxylic acid that has been shown to have neuroprotective properties . It is an active compound in the production of a number of pharmaceuticals and industrial chemicals It is known to interact with biological targets such as proteins .

Mode of Action

It is known that this compound has neuroprotective effects, which could be due to its interaction with its targets and any resulting changes

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been shown to have neuroprotective effects in animal models of brain injury by reducing oxidative stress and inhibiting lipid peroxidation . This suggests that it may influence pathways related to oxidative stress and lipid metabolism.

Result of Action

This compound has been demonstrated to have neuroprotective effects in animal models of brain injury by reducing oxidative stress and inhibiting lipid peroxidation . This compound has also been shown to have a protective effect on brain cells following cerebral ischemia (a shortage of blood) . These results suggest that this compound can have significant molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

N-Stearoyl-L-cysteine is part of the N-acyl amino acids (NA-AAs) class within the fatty acid amide family . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is known to interact with N-acyl amino acid synthases expressed in E. coli .

Cellular Effects

It is known that N-acyl amino acids, including this compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Propriétés

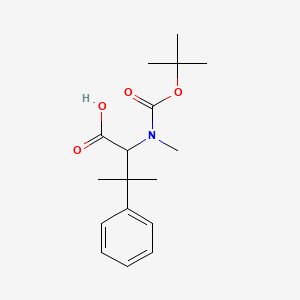

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

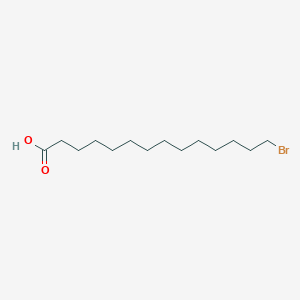

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

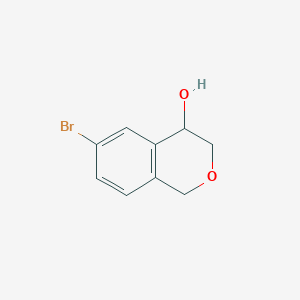

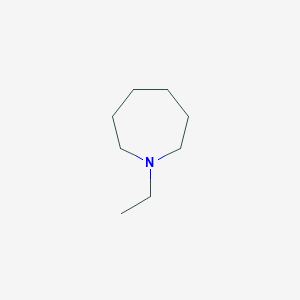

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

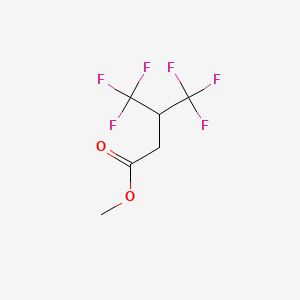

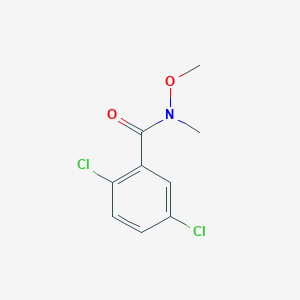

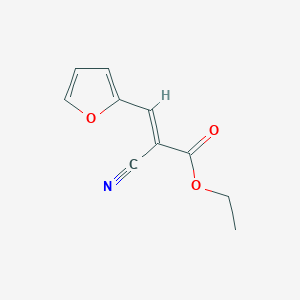

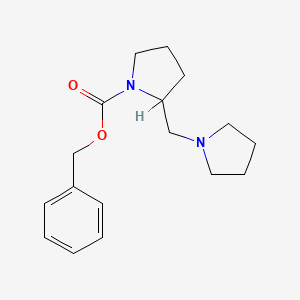

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)